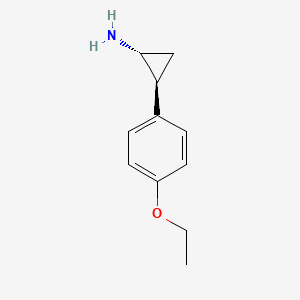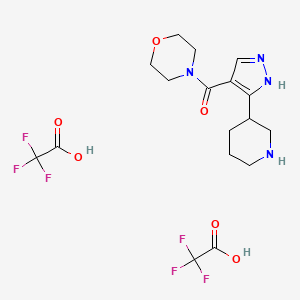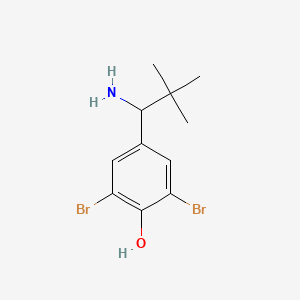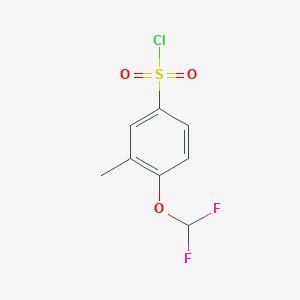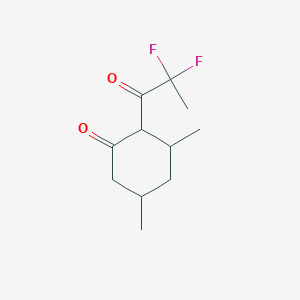
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one is an organofluorine compound characterized by the presence of two fluorine atoms attached to a propanoyl group, which is further connected to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group to a cyclohexanone derivative. One common method is the reaction of 3,5-dimethylcyclohexanone with 2,2-difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
科学的研究の応用
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoropropanoyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
2,2-Difluoropropanoyl chloride: A precursor in the synthesis of 2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one.
2,2-Difluoropropanol: Another organofluorine compound with different functional groups and properties.
Uniqueness
This compound is unique due to its specific structural features, including the difluoropropanoyl group and the cyclohexanone ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H16F2O2 |
|---|---|
分子量 |
218.24 g/mol |
IUPAC名 |
2-(2,2-difluoropropanoyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-6-4-7(2)9(8(14)5-6)10(15)11(3,12)13/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
SBLQGSQJILGIBB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C(=O)C1)C(=O)C(C)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


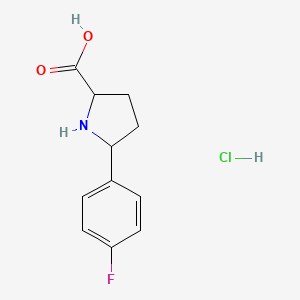
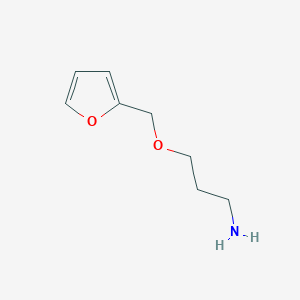
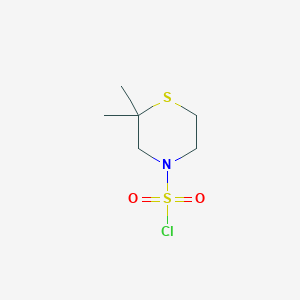
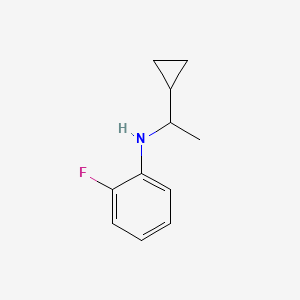
![3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)
![3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13246390.png)
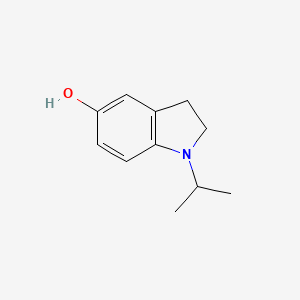
![1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13246402.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine](/img/structure/B13246408.png)
